N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide
Description
N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further connected to an acetamide group
Properties
IUPAC Name |
N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-7-8-15(22-3)16(9-11)23(20,21)18-14-6-4-5-13(10-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHMNKPPZQWWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with acetic anhydride in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-methoxy-5-methylphenylamine, acetic anhydride, sulfonylating agent.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C, with continuous stirring for several hours.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl derivatives, sulfhydryl derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonylamino group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)acetamide
- N-(3-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide stands out due to the presence of both a sulfonylamino group and an acetamide group, which confer unique reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.
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